(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
Description
The compound (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide features a thiophene-2-carboxamide core linked to a piperidin-4-ylmethyl group substituted with a furan-2-yl acryloyl moiety. While direct pharmacological data are unavailable, structural analogs provide insights into its properties.
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-17(6-5-15-3-1-11-23-15)20-9-7-14(8-10-20)13-19-18(22)16-4-2-12-24-16/h1-6,11-12,14H,7-10,13H2,(H,19,22)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFYEWWUGSLAJR-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CS2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C2=CC=CS2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves several steps:
-
Formation of the Furan-2-yl Acrylate Intermediate
Reagents: Furan-2-carboxaldehyde, acrylonitrile, base (e.g., sodium hydroxide).
Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol.
-
Synthesis of the Piperidin-4-yl Methyl Intermediate
Reagents: Piperidine, formaldehyde, reducing agent (e.g., sodium borohydride).
Conditions: The reaction is conducted at room temperature in a solvent like methanol.
-
Coupling Reaction
Reagents: The furan-2-yl acrylate intermediate, the piperidin-4-yl methyl intermediate, thiophene-2-carboxylic acid, coupling agent (e.g., EDCI or DCC).
Conditions: The reaction is performed in an inert atmosphere (e.g., nitrogen) at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the furan and thiophene rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents at low temperatures.
Products: Reduced forms of the acrylate and carboxamide groups.
-
Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies with the type of substitution (e.g., nucleophilic substitution might require basic conditions).
Products: Substituted derivatives at the furan, piperidine, or thiophene moieties.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Potential ligand in catalytic systems due to its multiple functional groups.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Therapeutic Agents: Potential candidate for developing new therapeutic agents targeting specific pathways.
Industry
Materials Science: Used in the synthesis of novel materials with unique electronic or optical properties.
Polymer Chemistry: Incorporated into polymers to modify their properties.
Mechanism of Action
The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Thiophene Carboxamide Derivatives
N-(2-Nitrophenyl)thiophene-2-carboxamide (I)
- Structure : Features a thiophene-2-carboxamide group bonded to a 2-nitrophenyl substituent.
- Key Findings :
- Dihedral angles between the thiophene and benzene rings (13.53° and 8.50°) are comparable to its furan analog, N-(2-nitrophenyl)furan-2-carboxamide (9.71°), but C–S bond lengths differ .
- Crystal packing relies on weak C–H⋯O/S interactions, lacking classical hydrogen bonds, which may reduce solubility compared to hydrogen-bond-rich analogs .
- Relevance : The target compound’s thiophene carboxamide group may similarly influence molecular geometry and intermolecular interactions, affecting bioavailability.
Piperidine-Containing Analogs (Fentanyl Derivatives)
Thiophene Fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)
- Structure : Shares the thiophene-2-carboxamide and piperidine motifs but includes a phenylethyl group instead of the furan acryloyl moiety .
- Key Findings: Piperidine is critical for opioid receptor binding in fentanyl analogs.
- Relevance : Structural divergence highlights the role of substituents in modulating receptor specificity.
Heterocyclic Dihydropyridines
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide)
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d)
- Structure : Contains a furan-3-carboxamide group with hydrazinyl and phenyl substituents .
- Key Findings :
- Relevance : Synthetic methodologies here could inform the target’s preparation.
Data Table: Structural and Functional Comparison
Research Implications
- Structural Insights : The target compound’s furan-thiophene hybrid architecture may optimize π-π interactions for target binding, while the piperidine moiety could enhance blood-brain barrier penetration.
- Pharmacological Potential: Divergence from fentanyl analogs suggests non-opioid mechanisms, possibly kinase or ion channel modulation.
- Synthetic Feasibility : Methods from and could guide the synthesis of the acryloyl and carboxamide groups.
Biological Activity
The compound (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. It features a unique combination of functional groups, including a furan ring, piperidine, and thiophene moieties, which suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₆N₂O₂S. The molecular weight is approximately 286.36 g/mol. The structural complexity arises from the incorporation of various functional groups that may enhance its biological efficacy.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiophene and furan rings have shown promising results against various cancer cell lines.
Case Study: Thiophene Carboxamide Derivatives
A study on thiophene carboxamide derivatives demonstrated that certain compounds exhibited IC50 values as low as 5.46 µM against Hep3B liver cancer cells, indicating potent anticancer activity. The mechanism involved apoptosis induction via caspase activation and disruption of mitochondrial function .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2b | 5.46 | Apoptosis via caspase activation |
| 2e | 12.58 | Cell cycle arrest in G2/M phase |
Antimicrobial Activity
The presence of the furan and thiophene rings suggests potential antimicrobial properties for this compound. Studies on related compounds indicate that they can inhibit bacterial growth by interacting with specific enzymes or receptors critical for microbial survival.
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation. This activity is particularly relevant for therapeutic applications in diseases characterized by excessive inflammation.
The mechanism of action for this compound likely involves:
- Interaction with Biological Macromolecules : The compound may bind to proteins or nucleic acids, affecting their function.
- Induction of Apoptosis : Similar compounds have shown the ability to trigger apoptotic pathways in cancer cells.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions requiring careful optimization to maximize yield and purity:
- Formation of the Furan Ring : Starting materials undergo cyclization reactions.
- Piperidine Derivative Synthesis : Piperidine is modified to incorporate the acryloyl group.
- Final Coupling Reaction : The thiophene carboxamide is formed through coupling reactions.
Each step necessitates specific conditions such as temperature, solvent choice, and catalysts to ensure high yields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
